molecular formula C10H14N2 B14700080 N'-propylbenzenecarboximidamide CAS No. 22286-00-6

N'-propylbenzenecarboximidamide

Cat. No.: B14700080
CAS No.: 22286-00-6
M. Wt: 162.23 g/mol
InChI Key: YYPCTPUYQVEKGN-UHFFFAOYSA-N
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Description

N'-Propylbenzenecarboximidamide is an organic compound featuring a benzene ring substituted with a carboximidamide group, where the N'-position is occupied by a propyl chain (-CH2CH2CH3). Its molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol (calculated). This compound belongs to the class of amidines, characterized by the presence of the imidamide functional group (=N–NH–R).

Properties

CAS No.

22286-00-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N'-propylbenzenecarboximidamide

InChI

InChI=1S/C10H14N2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12)

InChI Key

YYPCTPUYQVEKGN-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propylbenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with propylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide bond.

Industrial Production Methods

In an industrial setting, the production of N’-propylbenzenecarboximidamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-propylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted benzenecarboximidamides.

Scientific Research Applications

N’-propylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-propylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent-Driven Properties

  • Lipophilicity : The propyl group in this compound likely increases lipophilicity compared to the hydroxy-substituted analog (N'-hydroxybenzenecarboximidamide), which has a polar -OH group. This property could enhance membrane permeability in biological systems .
  • Salt Formation : Unlike the amidine derivatives, benzathine benzylpenicillin demonstrates how complex salt formation (e.g., dibenzylethylenediamine) can improve solubility and stability for pharmaceutical use .

Reactivity and Stability

  • N'-Hydroxy Derivatives: The -OH group in N'-hydroxybenzenecarboximidamide may participate in redox reactions or act as a hydrogen bond donor, influencing reactivity in catalytic or biological contexts .
  • Chlorinated Analogs : The chlorine atom in N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide could increase metabolic stability but also introduce toxicity risks, a common trade-off in halogenated compounds .

Research Findings and Implications

While direct experimental data for this compound are absent in the provided evidence, insights from analogs suggest:

Synthetic Utility : Alkyl-substituted amidines like the propyl variant could serve as intermediates in organic synthesis, leveraging their nucleophilic imidamide group.

Pharmacological Potential: Increased lipophilicity might enhance bioavailability compared to polar derivatives, though toxicity profiles require evaluation.

Comparative Limitations : Unlike benzathine benzylpenicillin, which is a well-characterized pharmaceutical salt, amidine derivatives lack extensive clinical data, highlighting a gap in applied research .

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